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For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Chloro-8-hydroxyquinoline, also known as Cloxiquine, is a synthetic organic compound

belonging to the hydroxyquinoline class. It is a derivative of 8-hydroxyquinoline with a chlorine

atom substituted at the 5-position. The CAS number for 5-Chloro-8-hydroxyquinoline is 130-16-

5. This guide provides a comprehensive overview of its chemical properties, synthesis,

biological activities, and the experimental protocols used to evaluate its efficacy, with a focus

on its potential as an antimicrobial and anticancer agent.

Chemical Properties
5-Chloro-8-hydroxyquinoline is a crystalline solid, typically appearing as a white to light yellow

or greenish powder. It is sparingly soluble in water but soluble in various organic solvents.[1]

Key chemical and physical properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b073993?utm_src=pdf-interest
https://www.jindunchemical.com/h-nd-1134.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 130-16-5 [1]

Molecular Formula C₉H₆ClNO [1]

Molecular Weight 179.60 g/mol [1]

Appearance
White to light yellow to green

powder/crystal
[1]

Melting Point 124.0 to 127.0 °C

Purity >98.0% (GC)

Solubility
Sparingly soluble in water,

soluble in organic solvents.

InChI Key
CTQMJYWDVABFRZ-

UHFFFAOYSA-N

Synthesis of 5-Chloro-8-hydroxyquinoline
The synthesis of 5-Chloro-8-hydroxyquinoline can be achieved through several methods, with

the Skraup and Doebner-von Miller reactions being the most common. These methods typically

involve the cyclization of an aniline derivative with a source of acrolein.

Experimental Protocol: Doebner-von Miller Reaction
This protocol describes a general procedure for the synthesis of 5-Chloro-8-hydroxyquinoline

from 4-chloro-2-aminophenol.

Materials:

4-chloro-2-aminophenol

Acrolein diethyl acetal

1N Hydrochloric acid (HCl)

Sodium carbonate (Na₂CO₃)
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Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Ethyl acetate

Cyclohexane

Methanol

Procedure:

To a round-bottomed flask, add approximately 1 mmol of 4-chloro-2-aminophenol and 82.5

mL of 1N HCl solution.

Add 2.5 mmol of acrolein diethyl acetal to the reaction mixture.

Reflux the resulting solution at 111°C for 24 hours.

After the reaction is complete, cool the mixture to room temperature.

Neutralize the solution to a pH of 7-8 by adding solid Na₂CO₃.

Extract the product with dichloromethane (3 x 100 mL).

Combine the organic layers and dry over anhydrous Na₂SO₄.

Remove the solvent by evaporation under reduced pressure.

Purify the crude product by column chromatography using a mixture of 15% ethyl

acetate/cyclohexane and methanol as the eluent to obtain 5-chloro-8-hydroxyquinoline.

Biological Activities and Mechanism of Action
5-Chloro-8-hydroxyquinoline exhibits a broad spectrum of biological activities, including

antibacterial, antifungal, and anticancer properties. Its mechanism of action is often attributed

to its ability to chelate metal ions, which are essential for various cellular processes in

pathogens and cancer cells.
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Antimicrobial Activity
Cloxiquine has demonstrated significant activity against a range of bacteria and fungi. Its

efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, is particularly

noteworthy.

Microorganism Strain MIC (µg/mL) Reference(s)

Mycobacterium

tuberculosis
9 reference strains 0.125 - 0.25

Mycobacterium

tuberculosis
150 clinical isolates 0.062 - 0.25

Staphylococcus

aureus (MRSA)
Clinical isolates

MIC₅₀: 16, MIC₉₀: 32

(for a derivative)

Candida albicans ATCC 18804
0.031 - 2 (for a related

compound)

Anticancer Activity
Recent studies have highlighted the potential of 5-Chloro-8-hydroxyquinoline as an anticancer

agent. It has been shown to be effective against various cancer cell lines. A key mechanism of

its anticancer action involves the activation of Peroxisome Proliferator-Activated Receptor-

gamma (PPARγ).

Cell Line Cancer Type IC₅₀ Reference(s)

A-549 Lung Carcinoma
5.6 mM (for a

derivative)

HeLa Cervical Carcinoma -

Colo205 Colorectal Cancer
Potent activity (for a

derivative)

Raji B-cell lymphoma
IC₅₀ of 438 nM (for a

related compound)
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Signaling Pathway: PPARγ Activation by Cloxiquine
The anticancer effect of Cloxiquine in melanoma has been linked to the activation of the PPARγ

signaling pathway. PPARγ is a nuclear receptor that, upon activation, can regulate the

transcription of genes involved in cell differentiation, apoptosis, and metabolism. Cloxiquine is

believed to act as a PPARγ agonist.
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Caption: PPARγ signaling pathway activated by 5-Chloro-8-hydroxyquinoline.
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Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
A standard broth microdilution method is used to determine the MIC of 5-Chloro-8-

hydroxyquinoline against bacterial and fungal strains.

Materials:

5-Chloro-8-hydroxyquinoline stock solution (in a suitable solvent like DMSO)

Sterile 96-well microtiter plates

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Positive control (medium with inoculum, no drug)

Negative control (medium only)

Procedure:

Prepare serial two-fold dilutions of the 5-Chloro-8-hydroxyquinoline stock solution in the

broth medium directly in the 96-well plates. The concentration range should be broad enough

to encompass the expected MIC.

Add the standardized microbial inoculum to each well containing the drug dilution, as well as

to the positive control wells.

Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for

most bacteria, 35°C for Candida) for a specified period (e.g., 18-24 hours for bacteria, 24-48

hours for fungi).

After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is

defined as the lowest concentration of the compound that completely inhibits visible growth.
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Determination of IC₅₀ using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly

used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

Cancer cell line of interest (e.g., A-549, HeLa)

Complete cell culture medium (e.g., DMEM with 10% FBS)

5-Chloro-8-hydroxyquinoline stock solution (in DMSO)

Sterile 96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Phosphate-buffered saline (PBS)

Procedure:

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well)

and incubate overnight to allow for cell attachment.

Prepare serial dilutions of 5-Chloro-8-hydroxyquinoline in the cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of the compound. Include a vehicle control (medium with DMSO) and an

untreated control (medium only).

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for

another 2-4 hours at 37°C.
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Remove the medium containing MTT and add 100-150 µL of the solubilization solution to

each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the untreated

control. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in

cell viability and can be determined by plotting a dose-response curve.
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Caption: Experimental workflow for determining IC₅₀ using the MTT assay.
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Conclusion
5-Chloro-8-hydroxyquinoline (Cloxiquine) is a versatile compound with well-documented

antimicrobial and emerging anticancer properties. Its straightforward synthesis and broad

spectrum of activity make it a compound of significant interest for further research and

development in the pharmaceutical industry. The provided protocols and data serve as a

valuable resource for scientists working on the discovery and development of new therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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